

# Application Note & Protocol: Assessing PNC-28 Induced Cell Lysis

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For Researchers, Scientists, and Drug Development Professionals

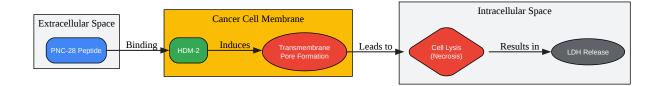
### Introduction

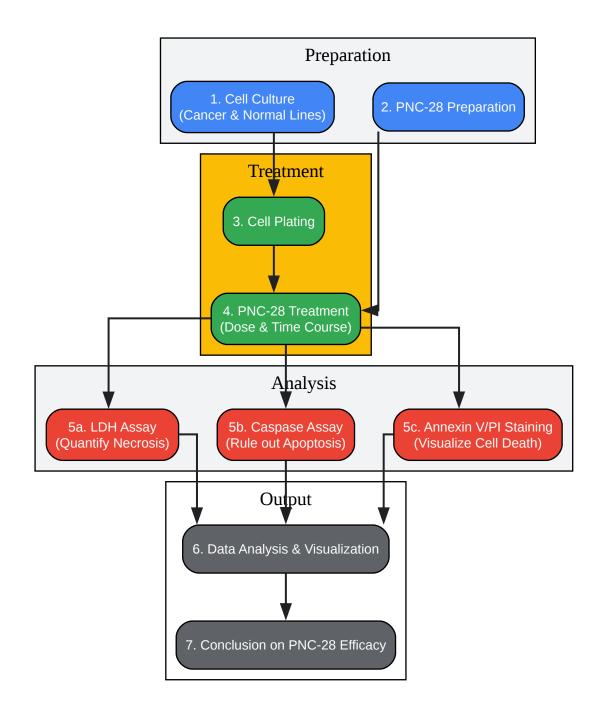
**PNC-28** is a synthetic anticancer peptide composed of the p53-derived amino acid sequence from the HDM-2 binding domain (residues 17-26) linked to a penetratin sequence, which facilitates cell entry.[1][2][3][4] Unlike many cancer therapeutics that induce apoptosis, **PNC-28** selectively induces necrosis in cancer cells by forming pores in the cell membrane.[1] This mechanism is dependent on the presence of HDM-2 protein in the plasma membrane of cancer cells, an attribute not shared by normal, untransformed cells, rendering **PNC-28** highly selective. This document provides a detailed protocol for assessing the cell lysis induced by **PNC-28**.

## **Mechanism of Action**

**PNC-28**'s cytotoxic effect is initiated by the binding of its p53-derived sequence to HDM-2 expressed on the cancer cell's plasma membrane. Following this interaction, the penetratin portion of **PNC-28** facilitates the formation of transmembrane pores. This leads to a rapid influx of extracellular fluid and ions, causing the cell to swell and ultimately lyse, releasing its intracellular contents. This necrotic cell death is distinct from apoptosis and is characterized by the rapid loss of membrane integrity.









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# References

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